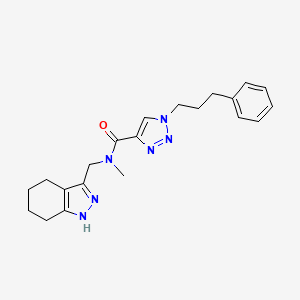![molecular formula C16H25NO B4981057 1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4981057.png)
1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as DMXB-A, and it has been found to have interesting biochemical and physiological effects that make it a promising candidate for further research. In
Mécanisme D'action
The mechanism of action of 1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine involves its interaction with nicotinic acetylcholine receptors (nAChRs). This compound has been found to have selective agonist activity at the α7 nAChR subtype, which is involved in many physiological processes including memory and attention. DMXB-A has also been found to have modulatory effects on other nAChR subtypes, which may contribute to its therapeutic potential in neurological disorders.
Biochemical and Physiological Effects
1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine has been found to have interesting biochemical and physiological effects. This compound has been shown to enhance cognitive function in animal models, as well as improve memory and attention in human subjects. DMXB-A has also been found to have anti-inflammatory effects, which may contribute to its therapeutic potential in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine has several advantages and limitations for lab experiments. This compound is relatively easy to synthesize and has good purity, which makes it a useful tool for studying the cholinergic system. However, DMXB-A has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine. One potential direction is to further explore its therapeutic potential in neurological disorders such as Alzheimer's disease and schizophrenia. Another direction is to investigate its effects on other physiological systems, such as the immune system. Additionally, further studies are needed to fully understand the mechanism of action of DMXB-A and its potential side effects.
Conclusion
In conclusion, 1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine is a promising compound for scientific research. This compound has been found to have interesting biochemical and physiological effects, and it has potential therapeutic applications in neurological disorders. Further research is needed to fully understand the mechanism of action of DMXB-A and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine involves several steps. The first step is the synthesis of 4-(2,6-dimethylphenoxy)butylamine, which is then reacted with pyrrolidine in the presence of a catalyst to form the final product. This synthesis method has been optimized to produce high yields of the compound with good purity.
Applications De Recherche Scientifique
1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine has been studied for its potential applications in scientific research. This compound has been found to have interesting effects on the cholinergic system, which is involved in many physiological processes including memory, attention, and muscle control. DMXB-A has also been studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
1-[4-(2,6-dimethylphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-14-8-7-9-15(2)16(14)18-13-6-5-12-17-10-3-4-11-17/h7-9H,3-6,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCIQSYOSCXIPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 2-{[(2-bromophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4981021.png)
![N-{1-[1-(3-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4981022.png)

![5-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4981037.png)
![3-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4981041.png)
![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B4981049.png)

![3-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B4981051.png)
![1-{5-[(dimethylamino)sulfonyl]-2-methoxybenzoyl}-4-piperidinecarboxylic acid](/img/structure/B4981053.png)